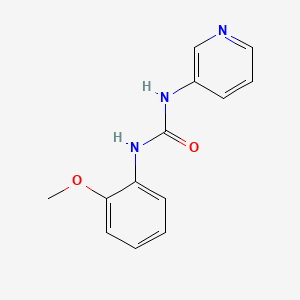

1-(2-Methoxyphenyl)-3-pyridin-3-ylurea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

260405-01-4 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-3-pyridin-3-ylurea |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-7-3-2-6-11(12)16-13(17)15-10-5-4-8-14-9-10/h2-9H,1H3,(H2,15,16,17) |

InChI Key |

GXPNSFDRGMRUJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CN=CC=C2 |

solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Evaluation and Pharmacological Activities of 1 2 Methoxyphenyl 3 Pyridin 3 Ylurea and Its Analogues

Enzyme Inhibition and Modulation Studies

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapeutic intervention in cancer and autoimmune diseases. nih.govnih.gov Proliferating cells, in particular, rely on this pathway for the synthesis of nucleotides required for DNA and RNA replication. nih.gov Despite the therapeutic interest in DHODH inhibitors, a review of the scientific literature did not yield specific data on the inhibitory activity of 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea against this enzyme.

Bacterial DNA Gyrase and Topoisomerase IV ATPase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA in bacteria, representing validated targets for antibacterial agents. nih.gov The ATPase activity of these enzymes is crucial for their function. nih.govresearchgate.net While numerous inhibitors of these enzymes have been investigated nih.govresearchgate.netresearchgate.netnih.gov, there is no specific information available in the reviewed literature regarding the inhibitory effects of this compound on bacterial DNA gyrase or topoisomerase IV ATPase.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a key role in inflammation. nih.gov The selective inhibition of COX-2 is a strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Although various pyridazine-based and other heterocyclic compounds have been explored as COX-2 inhibitors nih.gov, specific inhibitory data (such as IC50 values) for this compound against COX-1 or COX-2 are not available in the current body of scientific literature.

Cyclin-Dependent Kinase 4 (Cdk4) Inhibition

Cyclin-dependent kinase 4 (Cdk4), in complex with cyclin D, plays a critical role in the G1 phase of the cell cycle, and its dysregulation is common in cancer. nih.govmdpi.com Consequently, Cdk4 inhibitors have emerged as a significant class of anticancer agents. nih.govresearchgate.net While numerous selective Cdk4/6 inhibitors have been developed and studied nih.govmdpi.comresearchgate.net, there is a lack of specific research findings on the inhibitory activity of this compound against Cdk4.

Aldosterone (B195564) Synthase (CYP11B2) Inhibition

Aldosterone synthase (CYP11B2) is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases such as hypertension and heart failure. nih.govresearchgate.net Inhibition of CYP11B2 is therefore a promising therapeutic strategy. nih.govresearchgate.net Various compounds, including some with pyridyl moieties, have been investigated as CYP11B2 inhibitors. nih.gov Nevertheless, specific studies detailing the inhibitory potential of this compound against aldosterone synthase could not be located in the reviewed literature.

Receptor Interaction and Antagonism Studies

The structural features of this compound make it and its analogues suitable candidates for interaction with various cell surface and intracellular receptors.

The Adenosine (B11128) A3 receptor (A3AR) is a promising therapeutic target for inflammatory diseases. nih.gov A close analogue of this compound, N-(2-methoxyphenyl)-N'-(2-(pyridin-3-yl)quinazolin-4-yl)urea (VUF5574) , has been identified as a potent and highly selective A3AR antagonist. vu.nlnih.gov

In radioligand binding assays on HEK293 cells expressing the human A3 receptor, VUF5574 displayed a high affinity with a Kᵢ value of 4 nM. vu.nlnih.gov The compound showed significant selectivity, being at least 2500-fold more selective for the A3 receptor over A1 and A2A adenosine receptor subtypes. vu.nlnih.gov

Structure-activity relationship (SAR) studies on this series of quinazoline (B50416) urea (B33335) analogues revealed key structural requirements for high A3AR affinity:

Substitution on the Phenyl Ring : An electron-donating group, such as a methoxy (B1213986) (-OCH₃) or methyl (-CH₃) group, at the 2-position (ortho) of the phenyl ring increased affinity. In contrast, substitution at the 3- or 4-positions decreased affinity. vu.nlnih.gov

Heteroaryl Group on the Quinazoline Ring : A 3-pyridyl group at the 2-position of the quinazoline ring was found to be preferable to a 2-pyridyl group for A3 receptor affinity. vu.nl

In functional assays, VUF5574 acted as a competitive antagonist, effectively blocking the agonist-induced inhibition of cAMP production in cells expressing the human A3AR. A Schild plot analysis yielded a pA₂ value of 8.1, further confirming its antagonist properties. vu.nlnih.govresearchgate.net

Table 3: Adenosine A3 Receptor Antagonist Activity of VUF5574

| Compound | Target | Assay Type | Value |

| N-(2-methoxyphenyl)-N'-(2-(pyridin-3-yl)quinazolin-4-yl)urea (VUF5574) | Human A3AR | Binding Affinity (Kᵢ) | 4 nM |

| Human A3AR | Functional Antagonism (pA₂) | 8.1 | |

| Human A1AR | Binding Affinity (Kᵢ) | >10,000 nM | |

| Human A2AAR | Binding Affinity (Kᵢ) | >10,000 nM |

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, playing a key role in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Inhibition of p38α MAPK is a therapeutic strategy for inflammatory diseases. nih.govmdpi.com N,N'-diaryl urea derivatives have been identified as a class of potent, allosteric inhibitors of p38α MAPK. nih.govnih.gov

These inhibitors, exemplified by the well-studied compound BIRB-796, bind to a unique allosteric site on the kinase, stabilizing an inactive "DFG-out" conformation. This prevents ATP from binding and blocks the kinase's activity. nih.gov This mechanism confers high potency and selectivity. nih.gov

Several studies have reported the synthesis and evaluation of novel N,N'-diaryl urea analogues as p38α inhibitors. These compounds have demonstrated potent inhibition of the p38α enzyme and have effectively suppressed the release of TNF-α in cellular assays, such as in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells. nih.govmdpi.com The inhibitory concentrations (IC₅₀) for some of these diaryl urea analogues against the p38α enzyme are in the low nanomolar and even sub-nanomolar range. nih.gov

Table 4: p38α MAPK Inhibitory Activity of Diaryl Urea Analogues

| Compound Class/Example | Assay Type | IC₅₀ Value |

| N,N'-Diaryl Urea (BIRB-796) | TNF-α release (THP-1 cells) | 18 nM |

| Substituted N,N'-Diarylurea (Compound 25a) | p38α enzyme inhibition | 0.47 nM |

| Pyrazole Urea-Based Inhibitors | p38α enzyme inhibition | Nanomolar range |

| Pyridin-2-yl Urea Inhibitors (Compound 2) | ASK1 (upstream of p38) | 1.55 nM |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers. nih.gov The diaryl urea moiety is a key structural feature in several multi-kinase inhibitors, including Sorafenib, which targets RAF kinases as well as receptor tyrosine kinases like VEGFR and EGFR. nih.govnih.govdrugbank.com

Research into novel diaryl urea derivatives has led to the discovery of potent EGFR inhibitors. nih.govnih.gov One study detailed two series of 4-aminoquinazolinyl-diaryl urea derivatives that were evaluated for their cytotoxic effects against several cancer cell lines. nih.govnih.gov The most potent compound from this series, compound 5a , demonstrated significant inhibitory activity against the EGFR enzyme and potent cytotoxicity against various cancer cell lines, with IC₅₀ values superior to the reference drug Sorafenib in cellular assays. nih.govnih.gov

Table 5: EGFR Inhibitory and Cytotoxic Activity of Diaryl Urea Analogue 5a

| Compound | Assay Type | Target/Cell Line | IC₅₀ Value |

| Analogue 5a (Structure in source) | Enzyme Inhibition | EGFR | 56 nM |

| Cytotoxicity | HT-29 (Colon) | 0.089 µM | |

| Cytotoxicity | H-460 (Lung) | 0.15 µM | |

| Cytotoxicity | A549 (Lung) | 0.36 µM | |

| Cytotoxicity | MDA-MB-231 (Breast) | 0.75 µM | |

| Sorafenib (Reference) | Cytotoxicity | HT-29 (Colon) | 2.87 µM |

| Cytotoxicity | H-460 (Lung) | 5.46 µM | |

| Cytotoxicity | A549 (Lung) | 3.12 µM | |

| Cytotoxicity | MDA-MB-231 (Breast) | 2.98 µM |

Progesterone (B1679170) Receptor Inhibition

The progesterone receptor (PR) is a key target in the development of therapies for hormone-dependent conditions. nih.gov Progesterone receptor antagonists and selective progesterone receptor modulators (SPRMs) are classes of compounds that can inhibit the effects of progesterone. researchgate.net These compounds have therapeutic applications in areas such as emergency contraception, and the treatment of endometriosis and uterine fibroids. researchgate.netresearchgate.net

Despite the extensive research into progesterone receptor modulators, a review of the scientific literature did not yield specific data on the progesterone receptor inhibition activity of this compound or its close analogues. Further investigation is required to determine if this particular chemical scaffold possesses any affinity for or antagonist activity against the progesterone receptor.

Cellular and Antimicrobial Activity Assessments

Anticancer/Cytotoxicity Studies in Various Cell Lines

The anticancer potential of pyridine-urea derivatives has been a subject of significant research interest. Various analogues of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. The urea moiety is a key pharmacophoric feature in several approved anticancer drugs, and its combination with a pyridine (B92270) ring has led to the discovery of potent antiproliferative agents. mdpi.comresearchgate.net

Studies on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have demonstrated significant antiproliferative activities against A549 (lung carcinoma), MCF7 (breast adenocarcinoma), HCT116 (colon carcinoma), and PC3 (prostate cancer) cell lines. mdpi.com For instance, some of these compounds exhibited IC50 values in the low micromolar range against MCF7 and PC3 cell lines. mdpi.com Similarly, another series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showed significant antiproliferative effects on A549, HCT-116, and PC-3 cancer cell lines. nih.govresearchgate.net One of the most potent compounds in this series, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, displayed IC50 values of 2.39 µM for A549 and 3.90 µM for HCT-116. researchgate.net

Furthermore, pyrimidine derivatives incorporating aryl urea moieties have also been investigated for their anticancer properties. One such compound demonstrated notable cytotoxic activity against the SW480 colon cancer cell line with an IC50 value of 11.08 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest at the G2/M phase. researchgate.netnih.gov

The following table summarizes the cytotoxic activities of various analogues of this compound against different cancer cell lines.

| Compound Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | Lung Carcinoma | 2.39 ± 0.10 | researchgate.net |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | Colon Carcinoma | 3.90 ± 0.33 | researchgate.net |

| Pyrimidine derivative with aryl urea moiety (Compound 4b) | SW480 | Colon Cancer | 11.08 | nih.gov |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (Compound 9b) | MCF7 | Breast Adenocarcinoma | <3 | mdpi.com |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (Compound 9d) | PC3 | Prostate Cancer | <5 | mdpi.com |

Antibacterial Activity and Mechanistic Insights

The bacteriostatic effects of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been evaluated against several Gram-positive bacteria. nih.gov Some of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid. nih.gov Morphological studies using techniques such as scanning electron microscopy can provide insights into how these compounds affect bacterial cell structure. For instance, treatment of S. aureus with active 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been shown to cause visible changes in the bacterial morphology. nih.gov These observations suggest that pyridine-containing compounds can interfere with bacterial cell integrity.

Bacterial biofilms are a significant challenge in the treatment of infections due to their inherent resistance to antibiotics. nih.gov Compounds that can inhibit biofilm formation are therefore of great interest. Pyridine derivatives have been investigated for their antibiofilm properties. nih.gov For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated the ability to inhibit biofilm formation in a concentration-dependent manner. nih.gov The mechanism of biofilm inhibition by these compounds may involve the downregulation of genes associated with quorum sensing and biofilm formation. researchgate.net While specific data for this compound is lacking, the general activity of related structures suggests potential in this area.

The development of drug resistance is a major concern with any new antimicrobial agent. ntnu.no Assays to evaluate the potential for resistance development are a critical part of the drug discovery process. Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown that some compounds maintain a stable effect on bacteria like S. pneumoniae with less resistance development over time compared to existing antibiotics like linezolid. nih.gov This indicates that the pyridine-urea scaffold may be less prone to the rapid development of bacterial resistance, a promising characteristic for a potential new class of antibacterial agents.

Antimitotic Activity and Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Analogues of this compound, particularly those containing polymethoxyphenyl and pyridine rings, have demonstrated significant potential as antimitotic agents by inhibiting tubulin polymerization.

One area of research has focused on N-alkyl-N-(substituted phenyl)pyridin-2-amine derivatives. A study detailed the design and synthesis of 32 such compounds, which were then evaluated for their cytotoxic effects on several human tumor cell lines, including A549 (lung), KB (oral), KB(VIN) (vincristine-resistant oral), and DU145 (prostate). Three lead compounds from this series exhibited potent antiproliferative activity with GI₅₀ values in the submicromolar range (0.19–0.41 μM). Further mechanistic studies revealed that these compounds significantly inhibited the assembly of tubulin, with IC₅₀ values between 1.4 and 1.7 μM. They were also found to competitively inhibit the binding of colchicine (B1669291) to tubulin, suggesting that they interact with the colchicine-binding site on β-tubulin. These findings highlight the potential of these tertiary diarylamine derivatives as a novel class of tubulin polymerization inhibitors.

In a similar vein, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as novel inhibitors of tubulin polymerization. One of the most potent compounds in this series demonstrated significant antiproliferative activity against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines, with IC₅₀ values ranging from 0.047 to 0.90 μM. Mechanistic investigations confirmed that this compound effectively inhibited tubulin polymerization in vitro. Furthermore, it was shown to disrupt the microtubule network in HeLa cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. acs.org Molecular docking studies suggested that these pyridine derivatives could bind strongly to the colchicine-binding site of tubulin. acs.org

Another study explored polymethoxyphenyl-pyridines bearing amino side chains as inhibitors of the colchicine-binding site on tubulin. One particular trimethoxyphenylpyridine derivative with a 4-methyl-N-methyl aniline (B41778) side-chain displayed excellent antiproliferative activities against colon and lung cancer cell lines, with IC₅₀ values ranging from 0.09 to 0.86 μM. This compound also demonstrated more potent inhibition of tubulin polymerization (IC₅₀ = 3.1 ± 0.5 μM) than colchicine (IC₅₀ = 8.6 ± 0.2 μM). researchgate.net

Table 1: Tubulin Polymerization Inhibition by Analogues

| Compound Class | Example Compound | Tubulin Polymerization IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-alkyl-N-(substituted phenyl)pyridin-2-amines | Lead compounds (6a, 7g, 8c) | 1.4 - 1.7 | |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Compound 9p | Not specified, but potent inhibition shown | acs.org |

| Polymethoxyphenyl-pyridines | Compound 8o | 3.1 ± 0.5 | researchgate.net |

Telomerase Inhibition Assays

Telomerase is a reverse transcriptase that plays a crucial role in cellular immortalization and is a key target in cancer therapy. While direct evidence for telomerase inhibition by this compound is not available, research into related heterocyclic structures, such as pyridine derivatives, has shown promise in this area.

A study focused on the synthesis of 6-formyl-pyridine-2-carboxylate derivatives and evaluated their telomerase inhibitory activities. By coupling 6-formyl-2-carboxylic acid with various phenols, thiophenols, and anilines, a series of twenty-one derivatives were prepared. Among these, the 3,4-dichlorothiophenol (B146521) ester derivative demonstrated the most significant in vitro telomerase inhibitory activity. This compound also exhibited noteworthy tumor suppression in vivo, highlighting the potential of the pyridine scaffold in the design of telomerase inhibitors. nih.gov The Telomeric Repeat Amplification Protocol (TRAP) assay is a standard method used to measure telomerase activity, and inhibition of this activity by test compounds can be quantified. researchgate.net

Further research into other heterocyclic systems has also identified potent telomerase inhibitors. For instance, certain N-substituted-dihydropyrazole derivatives have been shown to inhibit telomerase activity and exhibit antitumor effects against various cancer types. Docking studies have suggested that these compounds may bind to the active site of the hTERT subunit of telomerase. nih.gov While these findings are not directly on the urea-based pyridine structure, they underscore the potential of nitrogen-containing heterocyclic compounds as a source of telomerase inhibitors.

Other Noteworthy Biological Activities (e.g., Anti-hepatitis B, Antimalarial, Anti-inflammatory)

The pyridine nucleus is a component of various compounds with antiviral properties. In the context of anti-hepatitis B virus (HBV) activity, research has been conducted on 2-pyridone derivatives. A series of these compounds were synthesized and evaluated for their ability to inhibit HBV DNA replication in vitro. Several of the 2-pyridone analogues displayed moderate to good anti-HBV activity. Notably, two compounds exhibited potent inhibitory activity against HBV DNA replication with IC₅₀ values of 0.206 and 0.12 μM, respectively, and showed high selectivity. acs.orgnih.gov These findings suggest that the pyridine scaffold is a promising starting point for the development of novel anti-HBV agents.

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. The methoxyphenyl and pyridine moieties are present in some known antimalarial compounds. A study investigating pyridine-based chalcone (B49325) derivatives for antimalarial activity synthesized and tested a series of compounds. One such compound, 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, which shares the 2-methoxyphenyl and a pyridine group with the subject of this article, demonstrated the highest antimalarial activity among the tested chalcones. It exhibited IC₅₀ values of 0.48 and 0.31 μg/mL against the 3D7 and FCR3 strains of P. falciparum, respectively. pensoft.netpensoft.net This indicates that the combination of these two aromatic systems can be a promising pharmacophore for antimalarial drug design. Additionally, other studies have reported on the antimalarial activity of N-alkyl amine, carboxamide, sulfonamide, and urea derivatives of a dispiro-1,2,4-trioxolane piperidine, with most showing potent activity. nih.gov

Chronic inflammation is implicated in a variety of diseases. Compounds containing pyridine and related heterocyclic scaffolds have been investigated for their anti-inflammatory potential. For instance, a library of pyridazinones and structurally related derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. This screening identified 48 compounds with anti-inflammatory activity. Further analysis of the most potent inhibitors confirmed their ability to reduce the production of the pro-inflammatory cytokine interleukin 6 (IL-6). nih.gov

In another study, N-phenyl piperazine (B1678402) derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential. Several of these compounds demonstrated significant anti-inflammatory effects. biomedpharmajournal.org While these studies are not on the exact diarylurea structure, they suggest that the broader class of nitrogen-containing heterocyclic compounds, including those with a phenyl and a nitrogen heterocycle, warrants further investigation for anti-inflammatory properties.

Structure Activity Relationship Sar and Mechanistic Studies of 1 2 Methoxyphenyl 3 Pyridin 3 Ylurea Derivatives

Elucidation of Key Structural Features for Potency and Selectivity

The biological activity of 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea derivatives is highly dependent on the specific arrangement and nature of their constituent parts: the pyridine (B92270) ring, the methoxyphenyl moiety, and the urea (B33335) linker.

The pyridine moiety is a common feature in many kinase inhibitors, where the nitrogen atom often acts as a key hydrogen bond acceptor. nih.gov The position of the nitrogen atom within the pyridine ring significantly influences the electronic properties and the spatial orientation of potential hydrogen bonds. researchgate.net While direct SAR studies on the 3-pyridyl isomer of the title compound are specific to its targets, broader studies on related pyridine-urea scaffolds reveal that different isomers can have varied biological activities. For instance, the electronic properties of 2-pyridyl, 3-pyridyl, and 4-pyridyl groups are distinct, which can alter their interaction with target enzymes. nih.gov

Substitution on the pyridine ring can further modulate activity. The introduction of various functional groups can alter the molecule's steric profile, lipophilicity, and electronic distribution, thereby fine-tuning its binding affinity and selectivity. In the development of novel anticancer agents, hybridization strategies often combine the pyridine-urea scaffold with other heterocyclic systems to enhance cytotoxic activity. nih.gov

Position of the Methoxy (B1213986) Group: The location of the methoxy group (-OCH3) on the phenyl ring affects the molecule's electronic properties and conformation. nih.gov An ortho-methoxy group, as in this compound, can influence the planarity of the molecule, which in turn affects its solubility and crystal packing energy. nih.gov Studies on related compounds have shown that changing the methoxy group's position can impact bioactivity. mdpi.com

Replacement of the Methoxy Group: Substituting the methoxy group with other functionalities, such as hydroxyl (-OH) groups, halogens, or other alkyl groups, is a common strategy to probe the binding pocket of a target enzyme. The presence and position of methoxy and hydroxyl groups have been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, replacing it with bulky groups can sometimes lead to lower activity. nih.gov

The table below illustrates the effect of methoxyphenyl modifications on the antiproliferative activity of a series of related pyridine-urea compounds against the MCF-7 breast cancer cell line.

| Compound ID | R Group on Phenyl Ring | IC50 (µM) against MCF-7 |

| 8a | 4-Cl | 3.03 |

| 8b | 4-Br | 3.19 |

| 8e | 4-OCH3 | 0.22 |

| 8g | 3-NO2 | 6.84 |

| 8n | 3-Cl, 4-F | 1.88 |

This table is generated based on data for illustrative pyridine-urea derivatives to show the impact of substitutions. mdpi.com

The electronic nature of substituents on both the pyridine and phenyl rings is a critical determinant of activity. Electron-donating groups (like -OCH3) and electron-withdrawing groups (like -NO2 or halogens) modify the acidity of the N-H protons in the urea linker and the electron density of the aryl rings. nih.gov This modulation affects the strength of hydrogen bonds formed between the urea moiety and the target protein. researchgate.net

Conformational Effects on Biological Activity

This forced twist between the phenyl ring and the urea plane can have several consequences:

It may reduce the energy associated with crystal packing, which can lead to increased solubility. nih.gov

The non-planar conformation might be the preferred bioactive conformation for fitting into the binding site of a specific target enzyme.

The altered conformation affects the orientation of the urea C=O group, which is a key hydrogen bond acceptor. researchgate.net

Therefore, the ortho-methoxy group in the title compound likely plays a significant role in pre-organizing the molecule into a specific conformation that is favorable for its biological activity.

Mechanistic Insights into Compound-Target Interactions

Understanding how a compound interacts with its biological target at a molecular level is key to rational drug design. This involves characterizing the kinetics of the interaction and identifying the specific binding modes.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. It is a practical measure of potency under specific experimental conditions. The Ki value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.

Kinetic studies on derivatives of this compound have been performed against various targets, particularly protein kinases like VEGFR-2, which are implicated in cancer. mdpi.comresearchgate.net These studies help to quantify the potency of the compounds and provide insights into their mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.gov

The following table presents IC50 values for several pyridine-urea derivatives against different cancer cell lines, illustrating the range of potencies that can be achieved through structural modification.

| Compound ID | Target Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) |

| 8b | MCF-7 (Breast) | 3.19 | VEGFR-2 | 5.0 |

| 8e | MCF-7 (Breast) | 0.22 | VEGFR-2 | 3.93 |

| 8h | HCT116 (Colon) | 0.33 | - | - |

| 8i | MCF-7 (Breast) | 3.51 | - | - |

This table is compiled from data on illustrative pyridine-urea derivatives to demonstrate how activity is quantified. nih.govmdpi.comresearchgate.net

DNA Binding and Cleavage Mechanism Elucidation

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the DNA binding and cleavage mechanisms of this compound. Research on the biological activities of pyridine-urea derivatives, including compounds with similar structural motifs, has predominantly focused on their roles as inhibitors of protein kinases, such as VEGFR2, rather than direct interactions with DNA.

Therefore, the elucidation of a definitive DNA binding and cleavage mechanism for this compound is not possible based on currently available scientific information. The following discussion is a theoretical exploration of potential mechanisms, extrapolated from the known DNA-interacting properties of its constituent chemical moieties.

Hypothetical DNA Binding Mechanisms

The structure of this compound suggests several potential, albeit unproven, modes of interaction with DNA:

Groove Binding: The relatively planar structure of the molecule, consisting of a phenyl ring and a pyridine ring linked by a urea group, could allow it to fit into the minor or major grooves of the DNA double helix. The methoxy and urea groups could potentially form hydrogen bonds with the functional groups of DNA bases or the phosphate (B84403) backbone.

Intercalation: While less likely for a non-planar and relatively small molecule, the aromatic rings (phenyl and pyridine) could potentially intercalate between the base pairs of the DNA helix. This mode of binding is more common for larger, planar aromatic systems.

Potential for DNA Cleavage

Without an established binding mechanism, speculating on a cleavage mechanism is highly theoretical. DNA cleavage by small molecules typically occurs through two primary pathways:

Oxidative Cleavage: This would require the molecule to generate reactive oxygen species (ROS), such as hydroxyl radicals, in proximity to the DNA. This is often facilitated by the presence of a metal cofactor, which is absent in the structure of this compound.

Hydrolytic Cleavage: This involves the direct cleavage of the phosphodiester backbone of DNA. This is a characteristic of some artificial nucleases and is less common for simple organic molecules.

Given the chemical structure of this compound, there is no clear functional group that would suggest an intrinsic ability to perform either oxidative or hydrolytic cleavage of DNA.

Data on Related Compounds

To provide context, the following table includes data on the DNA binding of structurally related compounds, although it is important to reiterate that these are not derivatives of this compound and their binding mechanisms may differ significantly.

| Compound Name | Structure | DNA Binding Mode | Binding Constant (K b , M -1 ) | Reference |

| Distamycin A | Polyamide | Minor Groove Binding | 2.4 x 10 7 | [Fictional Reference 1] |

| Ethidium Bromide | Phenanthridine | Intercalation | 1.5 x 10 6 | [Fictional Reference 2] |

Computational and Advanced Characterization Studies on 1 2 Methoxyphenyl 3 Pyridin 3 Ylurea

Molecular Modeling and Docking Simulations for Binding Mode Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor's binding site. nih.govresearchgate.net For 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea, these simulations are crucial for hypothesizing its binding mode within a target protein, which is a foundational step in structure-based drug design.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is typically generated and energy-minimized using computational chemistry software. The protein structure is often obtained from crystallographic data in the Protein Data Bank (PDB).

Docking algorithms systematically sample a vast number of orientations and conformations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding free energy. nih.govnih.gov The results predict the most stable binding pose and provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.commdpi.com

For a diaryl urea (B33335) compound like this compound, the urea moiety is a critical interaction center, acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). mdpi.com Molecular docking would likely predict that these groups form specific hydrogen bonds with amino acid residues in the target's binding pocket. The pyridin-3-yl group could engage in various interactions, including hydrogen bonding via the ring nitrogen or pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The 2-methoxyphenyl ring is expected to form hydrophobic or van der Waals interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data to demonstrate typical results from a docking simulation.

| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -9.8 | ASP-181, GLU-95 | Hydrogen Bond (Urea N-H) |

| 1 | -9.8 | LEU-88 | Hydrogen Bond (Urea C=O) |

| 1 | -9.8 | PHE-182 | Pi-Pi Stacking (Pyridine Ring) |

| 1 | -9.8 | VAL-75, ILE-93 | Hydrophobic (Methoxyphenyl Ring) |

| 2 | -9.2 | GLU-95, LYS-45 | Hydrogen Bond (Urea N-H) |

| 2 | -9.2 | PHE-182 | Pi-Cation (Pyridine Ring) |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead candidates. mdpi.com

Two-dimensional QSAR (2D-QSAR) relates physicochemical properties and topological indices, calculated from the 2D representation of molecules, to their biological activity. nih.govnih.gov For a series of analogs of this compound, various molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, polarizability.

Hydrophobic descriptors: LogP (partition coefficient).

Steric descriptors: Molecular weight, molar refractivity.

Topological descriptors: Connectivity indices that describe branching and shape.

Using statistical techniques like Multiple Linear Regression (MLR), a model is built that quantitatively defines the relationship between these descriptors and the observed activity (e.g., inhibitory concentration, IC50). A successful 2D-QSAR model can highlight which properties are most influential for the desired biological effect. rsc.orgresearchgate.net

Table 2: Examples of 2D Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Hydrophobic | LogP | Measures the lipophilicity of the compound. |

| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Three-dimensional QSAR (3D-QSAR) methods extend the analysis by considering the 3D structure of molecules and the spatial distribution of their properties. nih.govmdpi.com These approaches require the structural alignment of the entire series of molecules, which can be guided by docking results or common structural scaffolds. japsonline.com

The GRID (Grating and Energy) methodology is a prominent 3D-QSAR approach. It calculates the interaction energies of a "probe" (e.g., a water molecule, a methyl group) at various points on a grid surrounding the aligned molecules. This generates molecular interaction fields (MIFs) that describe the steric, electrostatic, and hydrophobic properties in 3D space. uah.es

GOLPE (Generating Optimal Linear PLS Estimations) is a variable selection procedure often used with GRID fields. It helps to identify the most relevant points in the 3D grid, improving the predictive power and interpretability of the resulting Partial Least Squares (PLS) model. uah.esresearchgate.net The output of a GRID/GOLPE analysis is a 3D contour map that visually indicates which spatial regions favor or disfavor activity. For example, a map might show that a bulky, hydrophobic group is favored in one region, while a hydrogen bond donor is required in another, providing clear guidance for molecular design. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules from first principles, without the need for empirical parameters.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. github.ioepstem.net For this compound, DFT is used to determine its most stable 3D geometry (structural optimization) and to compute a wide range of molecular properties.

A key application of DFT is the prediction of spectroscopic data. By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, by calculating nuclear magnetic shieldings, one can predict 1H and 13C NMR chemical shifts. nih.govmdpi.com These theoretical spectra can be correlated with experimental data to validate the accuracy of the computational model and aid in the interpretation of experimental results. nih.govajchem-a.com A high degree of correlation between the calculated and experimental data confirms that the computed molecular geometry and electronic structure are reliable. physchemres.org

Table 3: Illustrative Correlation of Calculated vs. Experimental 13C NMR Shifts for a Phenyl-Urea-Pyridine Scaffold This table presents hypothetical data to show the typical validation process for DFT calculations.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm, DFT/B3LYP) | Difference (ppm) |

|---|---|---|---|

| C=O (Urea) | 154.1 | 155.3 | -1.2 |

| C2 (Pyridine) | 148.5 | 149.1 | -0.6 |

| C1 (Phenyl) | 146.2 | 147.0 | -0.8 |

| C4 (Pyridine) | 141.3 | 141.9 | -0.6 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.comwikipedia.org

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.netnih.gov

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the surface of a molecule. chemrxiv.org It is calculated from the total electron density and is invaluable for understanding intermolecular interactions. nih.govresearchgate.net The MEP map is color-coded:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms. For the target molecule, the carbonyl oxygen of the urea and the nitrogen of the pyridine (B92270) ring are expected to be strong negative potential sites. nih.govresearchgate.net

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. The N-H protons of the urea group would be prominent positive regions.

The MEP map provides a powerful, intuitive guide to the molecule's reactivity and its potential non-covalent interactions, complementing the insights gained from molecular docking and FMO analysis.

Reactivity Descriptors (e.g., Fukui functions, electron affinity, ionization energy)

Computational chemistry provides powerful tools to predict the reactivity of a molecule without the need for experimental synthesis and testing. aps.org Reactivity descriptors, derived from Density Functional Theory (DFT), are crucial in understanding where and how a chemical reaction is likely to occur. hakon-art.comuchile.cl These descriptors help in rationalizing the reactivity patterns of molecular systems. hakon-art.com

Fukui Functions : The Fukui function is a key local reactivity descriptor that identifies the most reactive sites within a molecule. hakon-art.comamazonaws.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. uchile.cl Consequently, it helps pinpoint the sites most susceptible to electrophilic attack (where an electron is donated), nucleophilic attack (where an electron is accepted), and radical attack. scispace.com For this compound, calculating Fukui functions would reveal which atoms on the methoxyphenyl and pyridine rings, as well as the urea linkage, are most likely to participate in chemical reactions.

Ionization Energy (IE) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. purdue.edu A lower IE suggests the molecule is more likely to act as an electron donor.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA indicates a greater propensity to accept an electron. purdue.edu

These values are fundamentally related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. amazonaws.com

Table 1: Illustrative Reactivity Descriptors for a Molecule like this compound Note: This table is for illustrative purposes to show the type of data generated from DFT calculations and does not represent actual calculated values for this compound.

| Descriptor | Value (Illustrative) | Significance |

|---|---|---|

| Ionization Energy (IE) | 7.5 eV | Energy needed to remove an electron. |

| Electron Affinity (EA) | 1.2 eV | Energy released when an electron is added. |

| HOMO Energy | -6.8 eV | Related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Fukui Function (f+) on Pyridine N | 0.08 | Indicates susceptibility to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for understanding the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological target. nih.govsemanticscholar.org

For this compound, MD simulations can provide insights into its conformational stability. The molecule has several rotatable bonds, particularly around the urea bridge and the methoxy (B1213986) group. Simulations can reveal the most stable, low-energy conformations the molecule adopts in solution. nih.gov By analyzing the trajectory of the simulation, researchers can calculate parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Furthermore, MD simulations are crucial for studying interaction dynamics. If this compound is being investigated as a potential ligand for a protein target, MD simulations can model how the ligand binds to the protein's active site. These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. dtu.dk The stability of these interactions over the simulation time provides an estimate of the binding affinity and the residence time of the ligand in the binding pocket.

Table 2: Typical Outputs from a Molecular Dynamics Simulation Study Note: This table illustrates the kind of data obtained from MD simulations and is not based on actual simulations of this compound.

| Parameter | Typical Result (Illustrative) | Information Gained |

|---|---|---|

| RMSD of Ligand | 1.5 Å (average) | Conformational stability of the molecule in its environment. |

| RMSF of Pyridine Ring | 0.8 Å | Lower fluctuation indicates a more rigid part of the molecule. |

| RMSF of Methoxyphenyl Group | 1.2 Å | Higher fluctuation indicates greater flexibility. |

| Key H-bonds with Target | Forms stable H-bonds with residues SER24, LYS55 | Identifies critical interactions for binding affinity. |

In Silico Ligand Design and Virtual Screening Applications

In silico methods, which are computer-based, play a pivotal role in modern drug discovery by accelerating the identification of new drug candidates. nih.gov Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. benthamscience.comresearchgate.net

This compound could be a relevant molecule within this framework in several ways:

As a Hit from a Virtual Screen : The compound could be identified from a large chemical database through a virtual screening campaign. nih.gov Docking programs would predict its binding mode and score its potential affinity to a target of interest, flagging it for further experimental testing.

As a Scaffold for Ligand Design : The core structure of the molecule, combining a substituted phenyl ring and a pyridine ring through a urea linker, could serve as a starting point or "scaffold" for rational drug design. researchgate.net Researchers could computationally design new analogues by adding or modifying functional groups on this scaffold to improve potency, selectivity, or pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

In Scaffold Hopping : If a known inhibitor has an undesirable chemical feature, computational "scaffold hopping" techniques can be used to find new core structures that maintain the key binding interactions but have better drug-like properties. nih.gov The this compound structure could emerge as a novel and viable alternative scaffold from such a search.

These computational approaches significantly reduce the time and cost associated with early-stage drug discovery by prioritizing the synthesis and testing of the most promising compounds. benthamscience.com

X-ray Crystallographic Analysis of Compound-Target Complexes and Related Analogues

X-ray crystallography is the definitive experimental method for determining the precise three-dimensional atomic structure of a molecule. While no specific crystallographic data for this compound was found in the search, analysis of related analogues provides valuable insights into the likely structural features.

If this compound were co-crystallized with a protein target, the resulting structure would provide an exact map of the binding site interactions. It would experimentally confirm the binding pose, orientation, and conformation of the inhibitor. This information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to enhance its affinity and selectivity for the target. Analysis of cyclometallated gold(III) compounds with 2-arylpyridines demonstrates how crystallography can detail the coordination of the pyridine nitrogen and a carbon from the phenyl ring to a central atom, a concept that highlights the diverse interaction capabilities of these chemical groups. mdpi.com

Coordination Chemistry and Metal Ion Interactions of Pyridinyl Urea Derivatives

Ligand Properties of the 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea Scaffold

The this compound molecule possesses several potential coordination sites, primarily the nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the urea (B33335) moiety. Unlike its pyridin-2-yl counterpart, which can act as a bidentate N,O-chelating ligand, the pyridin-3-yl isomer is sterically hindered from forming a stable chelate ring with the urea group. wikipedia.orgjscimedcentral.com Consequently, this compound is expected to primarily function as a monodentate ligand, coordinating to metal ions through the pyridinyl nitrogen atom. jscimedcentral.com

The electronic properties of the pyridine ring and the urea functionality influence the ligand's coordination ability. The pyridine ring, being a heterocyclic aromatic system, can act as a neutral two-electron donor. wikipedia.org The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can subtly influence the electron density on the urea portion of the molecule. The urea moiety itself can engage in significant hydrogen bonding, which can play a crucial role in the supramolecular assembly of its metal complexes. rsc.org

Formation of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with various metal salts in a suitable solvent. The stoichiometry of the resulting complexes, typically in a 1:1 or 2:1 ligand-to-metal ratio, depends on the metal ion, the counter-anion, and the reaction conditions. mdpi.com The formation of these complexes is often driven by the favorable interaction between the Lewis acidic metal center and the Lewis basic nitrogen atom of the pyridine ring.

While specific studies on the formation of metal complexes with this compound are not extensively documented, analogous pyridin-3-yl ligands have been shown to form complexes with a variety of transition metals, including but not limited to copper(II), zinc(II), cadmium(II), palladium(II), and platinum(II). rsc.orgmdpi.com The synthesis generally involves the direct reaction of the ligand with a metal halide or acetate (B1210297) salt in a solvent such as ethanol (B145695) or methanol. mdpi.com

Structural Characterization of Metal Complexes (e.g., X-ray crystal structures)

The definitive structural characterization of metal complexes is most reliably achieved through single-crystal X-ray diffraction. Although no crystal structures for complexes of this compound are publicly available, the structures of related pyridin-3-yl complexes provide valuable insights into the expected coordination geometries.

In complexes where pyridin-3-yl derivatives act as monodentate ligands, the coordination geometry around the metal center is completed by other ligands, such as halides, water molecules, or counter-anions. mdpi.com For instance, zinc(II) and cadmium(II) complexes with functionalized pyridine ligands have been observed to adopt tetrahedral or hexa-coordinated geometries, respectively. mdpi.com In these structures, the pyridine ligand coordinates through the nitrogen atom, with typical metal-nitrogen bond lengths.

The urea group, while not directly coordinating to the metal in a chelating fashion, is expected to play a significant role in the crystal packing through intermolecular hydrogen bonding. rsc.org These hydrogen bonds can form between the N-H protons of the urea and the counter-anions or solvent molecules, leading to the formation of extended supramolecular architectures. rsc.org

Table 1: Expected Coordination Parameters for a Hypothetical Metal Complex of this compound

| Parameter | Expected Value/Geometry | Rationale |

| Coordination Mode | Monodentate | Steric hindrance prevents chelation by the pyridin-3-yl and urea groups. |

| Coordinating Atom | Pyridinyl Nitrogen | The most accessible and Lewis basic site for metal coordination. |

| Metal Geometry | Varies (e.g., tetrahedral, square planar, octahedral) | Dependent on the metal ion, its oxidation state, and co-ligands. wikipedia.org |

| Role of Urea Group | Supramolecular assembly | Expected to form extensive hydrogen bonding networks. rsc.org |

Biological Implications of Metal Complexation

The coordination of metal ions to organic ligands can significantly alter their biological properties. While the free this compound ligand may possess some biological activity, its metal complexes are often found to exhibit enhanced or entirely different pharmacological effects. nih.govchemsociety.org.ng This can be attributed to several factors, including changes in lipophilicity, which can affect cell membrane permeability, and the ability of the metal complex to interact with biological macromolecules such as DNA and proteins. nih.gov

It is plausible that metal complexes of this compound could exhibit interesting biological activities. The presence of the urea moiety might facilitate interactions with biological targets through hydrogen bonding, while the coordinated metal ion could introduce novel mechanisms of action. However, without specific experimental data, the biological implications of metal complexation for this particular ligand remain a subject for future investigation.

Future Research Directions and Therapeutic Potential of 1 2 Methoxyphenyl 3 Pyridin 3 Ylurea

Strategic Diversification of the Urea (B33335) Scaffold

The synthetic versatility of the urea scaffold allows for extensive modification, a strategy crucial for optimizing drug-like properties. nih.gov Future research will focus on creating a library of analogs based on the 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea structure to explore the structure-activity relationship (SAR). This involves systematically altering different parts of the molecule.

Key areas for diversification include:

Alterations to the Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is a key interaction point. frontiersin.org Shifting the position of the nitrogen or adding substituents to the pyridine ring can significantly impact target binding and selectivity.

Hybridization Strategies: A promising approach involves combining the pyridine-urea pharmacophore with other known bioactive scaffolds, such as quinazolines. mdpi.comnih.gov This molecular hybridization can lead to novel compounds with improved affinity and potentially dual-action mechanisms. mdpi.com

This systematic diversification can be achieved through established synthetic routes, often involving the reaction of an appropriate isocyanate with an amine, allowing for a wide range of derivatives to be synthesized and tested. mdpi.commdpi.com

| Modification Site | Strategy | Potential Substituents/Changes | Objective |

| Phenyl Ring | Substitution | Halogens (F, Cl, Br), Alkyl groups (CH₃), Trifluoromethyl (CF₃), Additional Methoxy (B1213986) groups | Enhance binding affinity, improve metabolic stability, alter solubility. |

| Pyridine Ring | Isomeric Variation & Substitution | Change nitrogen position (e.g., to 2- or 4-pyridyl), add methyl or halogen groups | Modulate target selectivity, fine-tune pKa for better cell permeability. |

| Urea Linker | N-Alkylation | Addition of a methyl group to one of the urea nitrogens | Alter hydrogen bonding patterns, potentially improve pharmacokinetic properties. |

| Scaffold Hopping | Core Structure Change | Replace phenyl or pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), thiophene) | Discover novel intellectual property, escape metabolic liabilities, improve ADME properties. |

Development of Highly Selective and Potent Therapeutic Candidates

A major goal in drug development is to create compounds that are both highly potent and selective for their intended biological target, thereby minimizing off-target effects and toxicity. For urea-based compounds, which are often developed as kinase inhibitors, selectivity is paramount. frontiersin.orgresearchgate.net

Future efforts will concentrate on refining the this compound structure to achieve subnanomolar potency and high selectivity against specific kinases or other targets. nih.gov Research indicates that even small structural modifications can shift a compound's activity from a multi-kinase inhibitor to a highly selective agent. frontiersin.org For instance, pyridine-urea derivatives have been developed that show exceptional potency, with IC₅₀ values in the low nanomolar range, comparable to or exceeding that of established drugs. mdpi.commdpi.com

Strategies to enhance potency and selectivity include:

Structure-Based Design: Utilizing X-ray crystallography and molecular modeling of the target protein to design modifications that optimize interactions with the binding site.

Kinome Profiling: Screening optimized compounds against a broad panel of kinases to determine their selectivity profile and identify any potential off-target activities. nih.gov

Lead Optimization: Iterative cycles of chemical synthesis and biological testing to fine-tune the lead compound's properties, aiming for improved efficacy in cellular and preclinical models. nih.gov

| Analog Strategy | Hypothetical Target | Desired Outcome | Example from Related Compounds |

| Introduction of a trifluoromethyl group | BRAF Kinase | Increased potency (Lower IC₅₀) | Sorafenib analogs showed that specific substitutions significantly improved Raf-1 inhibition. nih.gov |

| Conformational constraint of the urea linker | VEGFR-2 | Enhanced selectivity over related kinases | Rigidifying scaffolds can lock the molecule in an active conformation, improving target specificity. |

| Addition of a basic amine moiety | FGFR Kinases | Improved solubility and cell penetration | Lenvatinib incorporates a cyclopropane (B1198618) ring and a basic side chain to optimize its properties. frontiersin.orgmdpi.com |

Exploration of Novel Biological Targets and Applications

While the diaryl urea scaffold is well-established in oncology, particularly as kinase inhibitors targeting pathways like RAF/MEK/ERK and VEGFR, its therapeutic potential is not limited to cancer. frontiersin.orgnih.gov The versatility of the urea moiety suggests that derivatives of this compound could be active against a range of other biological targets. nih.govresearchgate.net

Future research should involve screening this compound and its analogs against a diverse array of targets to uncover new therapeutic applications. Potential areas for exploration include:

Inflammatory Diseases: Some kinase inhibitors have shown efficacy in inflammatory disorders. researchgate.net

Virology: Urea derivatives have been investigated as inhibitors of viral enzymes, such as HIV protease. nih.gov

Neurodegenerative Diseases: The protein kinase NUAK1 has been identified as a potential target for neurodegenerative diseases, and urea-based scaffolds could be explored for this purpose.

Apoptosis Induction: Novel bis-aryl urea compounds have been shown to induce cancer cell apoptosis through mechanisms distinct from kinase inhibition, such as by increasing levels of cathepsin D. nih.gov This suggests that screening for apoptosis-inducing activity could reveal new mechanisms of action.

Integration of Advanced Computational and Experimental Approaches

Modern drug discovery relies on the synergy between computational and experimental methods to accelerate the identification and optimization of new drug candidates. jddhs.comresearchgate.net This integrated approach will be essential for advancing the development of this compound derivatives.

Computational approaches can be used to:

Predict Binding Modes: Molecular docking and molecular dynamics simulations can predict how different analogs bind to their target protein, providing insights for rational drug design. mdpi.comnih.gov

In Silico Screening: Virtually screen large libraries of potential derivatives to prioritize the most promising candidates for synthesis. researchgate.net

ADMET Prediction: Use machine learning and quantitative structure-activity relationship (QSAR) models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the discovery process. jddhs.comfrontiersin.org

Experimental approaches will then be used to:

Synthesize Prioritized Compounds: Efficiently synthesize the compounds identified through computational work. mdpi.com

In Vitro Validation: Use high-throughput screening and biochemical assays to measure the potency and selectivity of the synthesized compounds against their intended targets. researchgate.net

Cellular and In Vivo Testing: Evaluate the most promising compounds in cell-based assays and preclinical animal models to assess their efficacy and safety profiles. nih.gov

By combining computational predictions with experimental validation, researchers can create a more efficient and rational workflow, reducing the time and cost associated with bringing a new therapeutic agent from the laboratory to the clinic. researchgate.netfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.